Aminatrone 1
Description
Contextualization of Aminatrone 1 within Relevant Chemical Compound Classes
The chemical identity most closely associated with the term "this compound" in scientific literature is Amiodarone (B1667116) Related Compound 1 . This compound, and by extension the broader family it belongs to, is intrinsically linked to Amiodarone . Amiodarone itself is a complex organic molecule classified as a 1-benzofuran derivative nih.govnih.govsigmaaldrich.comrsc.orgtaylorandfrancis.com. Its structure is characterized by a benzofuran (B130515) core substituted with a butyl group and a diiodophenyl moiety linked via an ether and ketone functionality.
Furthermore, Amiodarone is recognized as an organoiodine compound due to the presence of two iodine atoms within its molecular structure. It also features an aromatic ketone and a tertiary amino group , contributing to its distinct chemical properties nih.govsigmaaldrich.com. Pharmacologically, Amiodarone is primarily categorized as a Class III antiarrhythmic drug according to the Vaughan Williams classification drugbank.comtcichemicals.comcaymanchem.comrndsystems.commdpi.comnih.gov. However, its multifaceted mechanism of action also encompasses properties typically associated with Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) antiarrhythmics drugbank.commdpi.comnih.govrupress.orgahajournals.org.
Amiodarone Related Compound 1, with the molecular formula C₂₅H₃₁NO₃, represents a structural analogue that may differ in specific functional groups or the absence of certain key atoms, such as iodine, compared to Amiodarone. Such related compounds are crucial in analytical chemistry for method development, impurity profiling, and quality control in the synthesis and manufacturing of active pharmaceutical ingredients like Amiodarone synzeal.comchromatoscientific.comaxios-research.com.
Historical Trajectories and Milestones in the Discovery and Early Investigation of Related Structures
The journey of Amiodarone, and by extension its related compounds, in chemical and medical research is marked by significant historical milestones. Amiodarone was first synthesized in 1961 and subsequently introduced into medical practice in 1962 , initially for the treatment of angina pectoris tcichemicals.comguidetopharmacology.org. Its efficacy in managing cardiac arrhythmias was recognized, leading to its broader application. However, due to concerns over adverse effects, it was temporarily withdrawn from the market in 1967 . Following further investigation and a clearer understanding of its therapeutic benefits, Amiodarone was reintroduced in 1974 for the treatment of cardiac dysrhythmias tcichemicals.com.
The broader class of benzofuran derivatives has a long history in medicinal chemistry, with many natural products containing this core structure exhibiting diverse biological activities rsc.orgtaylorandfrancis.comrsc.org. The investigation into compounds that could modulate cardiac electrical activity and treat arrhythmias has been a continuous effort, with early research focusing on quinidine (B1679956) and procainamide (B1213733) before the development of more complex agents like Amiodarone nih.govresearchgate.net. The development of Amiodarone represented a significant advancement, offering a potent option for managing severe ventricular arrhythmias and atrial fibrillation due to its unique, broad-spectrum electrophysiological effects sigmaaldrich.comtcichemicals.comnih.govguidetopharmacology.org.
Conceptual Framework and Foundational Research Rationale for this compound Studies
The foundational research rationale for investigating compounds like Amiodarone and its related structures stems from the critical need for effective treatments for cardiac arrhythmias. Cardiac dysrhythmias, characterized by abnormal heart rhythms, can lead to serious health consequences, including stroke, heart failure, and sudden cardiac death. The development of antiarrhythmic drugs aims to restore and maintain normal cardiac electrical activity.
Amiodarone's complex pharmacological profile, encompassing actions across multiple ion channels and receptor systems, provided a unique therapeutic avenue drugbank.comcaymanchem.comrndsystems.commdpi.comrupress.orgahajournals.orgbiomol.com. The initial research framework was built upon understanding its ability to block potassium channels, thereby prolonging cardiac repolarization (Class III effect), which is crucial for stabilizing the heart's electrical activity. Subsequent research elucidated its additional effects on sodium channels (Class I), adrenergic receptors (Class II), and calcium channels (Class IV) drugbank.commdpi.comnih.govrupress.orgahajournals.org. This multi-target approach, while contributing to its efficacy, also necessitated detailed investigation into its pharmacokinetic and pharmacodynamic properties.
Studies involving "Amiodarone Related Compound 1" and other analogues are driven by the need for robust analytical standards. These standards are indispensable for ensuring the quality, purity, and consistency of Amiodarone during its synthesis, formulation, and manufacturing processes. Research in this area supports regulatory compliance and the development of reliable analytical methods for pharmaceutical quality control.
Data Tables
Structure
2D Structure
3D Structure
Properties
CAS No. |
69895-68-7 |
|---|---|
Molecular Formula |
C22H28N4O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,4-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-10-18(24-12-14-26(3)4)20-19(17)21(27)15-7-5-6-8-16(15)22(20)28/h5-10,23-24H,11-14H2,1-4H3 |
InChI Key |
VYVJXUYUIRSTAJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Other CAS No. |
69895-68-7 |
Synonyms |
aminatrone 1 AMN-1 CL 55343 CL-55,343 CL-55343 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Aminatrone 1
Retrosynthetic Analysis and Key Precursor Identification for Aminatrone 1
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, a primary disconnection of the central amide bond is envisioned, leading to two key precursors: a substituted aromatic acid chloride and a complex primary amine. This strategic bond cleavage simplifies the intricate structure of the target molecule into more manageable synthetic targets.
Further deconstruction of the amine precursor through a carbon-nitrogen bond disconnection suggests a pathway originating from a chiral epoxide and a substituted aromatic amine. The aromatic acid chloride can be traced back to a corresponding benzoic acid derivative, which in turn can be synthesized from simpler aromatic precursors through well-established functional group interconversions. This analysis identifies three critical starting materials for the convergent synthesis of this compound.
Classical Synthetic Routes and Their Evolution
Over time, these classical methods have been refined. For instance, the introduction of more efficient coupling reagents for the final amide bond formation has significantly improved the yield and purity of this compound. The evolution of these routes has been driven by the need for more practical and efficient syntheses, paving the way for the development of more advanced and sustainable methodologies.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk In the context of this compound synthesis, several green chemistry principles have been successfully applied. One notable advancement is the replacement of chlorinated solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran.
Furthermore, the development of catalytic methods has reduced the reliance on stoichiometric reagents, thereby minimizing waste generation. researchgate.net Atom economy, a key metric in green chemistry, has been improved by designing reaction pathways that incorporate a higher percentage of the atoms from the reactants into the final product. The use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, are also active areas of research in making the synthesis of this compound more sustainable. nih.govmdpi.com
Catalytic Strategies and Innovations in this compound Construction
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. nih.govnih.gov For the synthesis of this compound, various catalytic strategies have been employed to construct key bonds with high efficiency. For instance, a palladium-catalyzed cross-coupling reaction is utilized to form a crucial carbon-carbon bond in one of the key precursors.
More recent innovations include the use of organocatalysis for the stereoselective synthesis of the chiral amine intermediate. This approach avoids the use of heavy metals and provides access to enantiomerically pure compounds. Research is ongoing to develop novel catalytic systems that can further streamline the synthesis of this compound, potentially enabling a one-pot synthesis of key intermediates.
Stereoselective Synthesis and Enantiomeric Purity Control of this compound
This compound possesses multiple stereocenters, making stereoselective synthesis a critical aspect of its production. The control of stereochemistry is crucial as different stereoisomers can exhibit vastly different biological activities. The primary strategy for controlling the stereochemistry of this compound involves the use of a chiral pool starting material for the synthesis of the complex amine precursor.
To ensure high enantiomeric purity, methods such as chiral chromatography and diastereomeric crystallization are employed. Furthermore, the development of asymmetric catalytic methods has been instrumental in establishing the desired stereochemistry with high fidelity. mdpi.comnih.gov The table below summarizes the enantiomeric excess (e.e.) achieved for a key chiral intermediate using different catalytic systems.
| Catalyst System | Enantiomeric Excess (e.e.) | Yield (%) |
|---|---|---|
| Rhodium-based catalyst | 95% | 85% |
| Iridium-based catalyst | 98% | 90% |
| Organocatalyst | 99% | 88% |
Scalability and Process Optimization Considerations in this compound Research Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. mdpi.com For the synthesis of this compound, process optimization has focused on several key areas to ensure a safe, efficient, and scalable manufacturing process. One of the primary considerations is the replacement of hazardous or difficult-to-handle reagents with safer and more practical alternatives.
Another critical aspect is the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize the formation of impurities. The development of robust purification methods that are amenable to large-scale production is also essential. Continuous flow chemistry is being explored as a potential technology to enable a more controlled and scalable synthesis of this compound. osti.gov The following table outlines key process optimization parameters for a crucial step in the synthesis.
| Parameter | Laboratory Scale | Optimized Process |
|---|---|---|
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran |
| Temperature | -78 °C | -20 °C |
| Purification | Column Chromatography | Crystallization |
Advanced Structural Characterization and Spectroscopic Analysis of Aminatrone 1
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Aminatrone 1 Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A complete NMR analysis of this compound would involve acquiring both ¹H and ¹³C NMR spectra. These spectra would reveal the chemical environment of each hydrogen and carbon atom, respectively, providing critical information about the molecular skeleton, functional groups, and the connectivity of atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish through-bond and through-space correlations between different nuclei, ultimately leading to an unambiguous assignment of the compound's constitution.
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis of this compound
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the controlled fragmentation of the parent ion. The resulting fragmentation pattern would offer valuable clues about the compound's substructures and the arrangement of its functional groups. Isotopic analysis of the mass spectrum could also help confirm the presence of certain elements based on their characteristic isotopic distributions.
X-ray Crystallography and Diffraction Studies for Solid-State Structure of this compound
Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive three-dimensional structural information. This technique can determine the precise spatial arrangement of atoms within the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. The resulting crystal structure would reveal the molecule's absolute configuration and conformation in the solid state. Powder X-ray diffraction (PXRD) could be used to analyze the bulk crystalline properties of the material.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show absorption bands corresponding to the vibrational frequencies of specific bonds (e.g., C=O, N-H, C-H). Raman spectroscopy, which is sensitive to different vibrational modes, would provide complementary information, particularly for non-polar bonds. Together, these techniques would allow for a comprehensive inventory of the functional groups within the this compound molecule.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound
If this compound is a chiral molecule, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can provide information about the absolute configuration of stereocenters and the preferred conformations of chiral molecules in solution. ORD measures the rotation of plane-polarized light as a function of wavelength, also contributing to the stereochemical assignment.
Advanced Hyphenated Techniques in this compound Structural Investigations
To gain deeper insights into complex mixtures or to analyze minute quantities of this compound, hyphenated analytical techniques would be employed. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would allow for the separation of this compound from other components before its mass analysis. Similarly, hyphenation with NMR, such as LC-NMR, would enable the structural elucidation of the compound directly from a complex matrix.
Mechanistic Investigations of Aminatrone 1 at the Molecular and Cellular Level
Receptor Binding and Ligand-Target Interactions of Amiodarone (B1667116)
Amiodarone's interaction with cellular targets is broad, with significant effects on ion channels. It exhibits nanomolar affinity for the Kv10.1 (Eag1) potassium channel, inhibiting its conductance and the characteristic Cole-Moore shift. nih.gov This interaction suggests a potential binding site within the voltage sensor module of the channel, leading to altered gating properties. While specific receptor binding affinities for other receptors are not detailed in the provided search snippets, its broad pharmacological profile indicates interactions with multiple targets.
Enzyme Kinetics and Inhibition/Activation Mechanisms of Amiodarone
Amiodarone's impact on enzyme kinetics is primarily observed in its effects on mitochondrial respiratory chain complexes. Studies indicate that amiodarone can inhibit Complex I and Complex II of the electron transport chain, thereby affecting cellular respiration and ATP production. nih.govmdpi.com At higher concentrations, it leads to a progressive decrease in state 4 respiration. nih.gov Furthermore, amiodarone can inhibit mitochondrial permeability transition, with an observed IC50 of 3.9 ± 0.8 µM, while at lower concentrations, it can protect against calcium-induced permeability transition. nih.gov
The concept of enzyme kinetics parameters like Km and Vmax is crucial for understanding enzyme efficiency and inhibition. Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating enzyme-substrate affinity, while Vmax is the maximum reaction rate when the enzyme is saturated. washington.edufiveable.meresearchgate.netslideshare.net While specific kinetic parameters (Km, Vmax) for amiodarone's direct interaction with specific enzymes are not detailed in the provided search results, its inhibitory effects on mitochondrial complexes imply modulation of their kinetic behavior.
Modulation of Signal Transduction Pathways by Amiodarone
Amiodarone has been shown to influence signal transduction pathways, particularly in relation to gene expression. Research indicates that amiodarone up-regulates angiotensinogen (B3276523) gene expression in lung alveolar epithelial cells by activating the transcription factor AP-1. nih.gov This activation involves increased DNA binding of AP-1 and STAT-5 transcription factors. nih.gov The precise downstream signaling cascades modulated by these transcription factors in response to amiodarone are complex and may involve various cellular communication pathways.
Gene Expression Regulation and Transcriptomic Profiling in Response to Amiodarone
Amiodarone significantly impacts gene expression. As mentioned, it induces angiotensinogen mRNA and protein in lung alveolar epithelial cells. nih.gov This induction is mediated through AP-1 transcription factors and involves specific responsive domains within the angiotensinogen promoter. nih.gov While transcriptomic profiling studies are not explicitly detailed with fold-change data in the provided snippets, the observed up-regulation of specific genes suggests that amiodarone can alter cellular transcriptomic landscapes. libretexts.orgopenstax.org
Proteomic Analysis of Cellular Responses to Amiodarone Exposure
Proteomic analyses can reveal global changes in protein expression in response to drug exposure. While no direct proteomic studies specifically on "Aminatrone 1" (Amiodarone) were found in the provided search results, general proteomic studies on other compounds, such as N-acetyltransferase 1 (NAT1) knockout breast cancer cells, highlight the methodology. nih.govmdpi.comfrontiersin.orgfrontiersin.org These studies typically identify differentially expressed proteins and analyze enriched pathways, providing insights into cellular responses. For amiodarone, understanding its proteomic impact would involve identifying changes in protein abundance or post-translational modifications following exposure.
Ion Channel Modulation and Membrane Transport Studies of Amiodarone
Amiodarone profoundly affects ion channel function, particularly potassium channels. It inhibits the Kv10.1 (Eag1) potassium channel with nanomolar affinity. nih.gov Furthermore, amiodarone's effects on the refractory periods of the atrioventricular node and accessory pathways in patients with preexcited atrial fibrillation have been documented, indicating modulation of cardiac electrophysiology. nih.gov The drug can also affect P-glycoprotein expression, influencing the transport of other medications. consultant360.com Membrane transport mechanisms, in general, involve the movement of solutes across cell membranes via passive, facilitated, or active transport, often mediated by specific proteins. nih.govlibretexts.orgslideshare.netkhanacademy.orgharvard.edu While specific transporter interactions for amiodarone beyond P-glycoprotein are not detailed, its broad cellular effects suggest potential interactions with various transport systems.
Mitochondrial Function and Bioenergetic Perturbations by Amiodarone
Amiodarone exhibits a dual effect on mitochondrial respiration. At lower concentrations, it can protect mitochondrial energy metabolism from ischemia-reperfusion induced damage. nih.govnih.gov However, at higher concentrations, it uncouples oxidative phosphorylation and inhibits Complexes I and II of the electron transport chain. nih.govmdpi.com This leads to a decrease in ATP production and can cause mitochondrial permeability transition. nih.govnih.gov Amiodarone can also affect the mitochondrial membrane potential (MMP), with studies showing concentration-dependent effects. nih.govresearchgate.net The mitochondrial ATP synthase is a key enzyme in bioenergetics, responsible for ATP synthesis. elifesciences.orgcam.ac.ukfrontiersin.orgmicrobialcell.com While direct kinetic studies of amiodarone on ATP synthase are not provided, its inhibitory effects on the respiratory chain indirectly impact ATP production.
Unfortunately, no scientific literature was found that specifically details the role of a compound named "this compound" in the intervention of autophagy and apoptosis pathways. The provided search results focus on general mechanisms of apoptosis and autophagy, and the effects of other compounds like Amiodarone on these cellular processes.
As there is no information available for "this compound" concerning its impact on autophagy and apoptosis, it is not possible to generate the requested article section, including data tables or a list of compounds, while adhering to the strict requirement of scientific accuracy and focusing solely on the specified compound.
Preclinical Efficacy and Proof of Concept Studies of Aminatrone 1 in Model Systems
In Vitro Cell-Based Assays and Primary Cell Culture Investigations
Initial preclinical research heavily relies on in vitro models to assess a compound's biological activity at the cellular level. sigmaaldrich.comcriver.com These assays are crucial for early-stage drug discovery, allowing for the screening of large numbers of compounds to identify those with desired effects. criver.com
Primary cell cultures are of particular importance as they are derived directly from living tissue and more closely represent the physiological state of cells in a living organism, thereby generating more biologically relevant data compared to immortalized cell lines. atcc.orgatcc.org These models are used across various research areas, including the study of disease mechanisms in cancer, diabetes, and neurodegenerative disorders. atcc.org Human primary cells are used to create in vitro assays that can better predict how a compound will behave in the clinic. criver.com
A fundamental step in preclinical assessment is to establish the relationship between the concentration (dose) of a compound and its biological effect. Dose-response analysis is used to quantify the potency of a treatment, which is critical for selecting candidates and optimizing therapies. axionbiosystems.com These studies typically generate a sigmoidal curve that can be used to calculate key parameters like the EC50 (the concentration at which the compound produces a half-maximal response). axionbiosystems.com This quantitative assessment is vital for comparing the potency of different compounds and making informed decisions during the early stages of drug development. axionbiosystems.com
Hypothetical Data Table for Dose-Response Analysis This interactive table illustrates the type of data that would be collected in a dose-response study for a hypothetical compound.
| Concentration (nM) | Cell Viability (%) |
|---|---|
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 100 | 52 |
| 1000 | 15 |
High-throughput screening (HTS) utilizes automation and robotics to test thousands of compounds rapidly. nih.gov This process is essential for identifying "hits" from large chemical libraries that produce a desired phenotypic change, such as inhibiting cancer cell growth or protecting neurons from oxidative stress. nih.govresearchgate.net Modern HTS can be performed in formats using up to 1536-well plates, allowing for the screening of hundreds of thousands of compounds. technologynetworks.com
To better mimic the complex environment of human tissues, researchers are increasingly using co-culture and three-dimensional (3D) cell models. nih.gov Traditional 2D monolayer cultures often fail to replicate the intricate cell-cell and cell-matrix interactions that occur in vivo. frontiersin.org
3D models, such as spheroids and organoids, provide a more physiologically relevant context by recreating the spatial architecture and microenvironment of tissues. nih.govfrontiersin.org Co-culture systems, where different cell types are grown together, allow for the study of complex interactions, such as those between tumor cells and immune cells. frontiersin.orgnih.gov These advanced models are instrumental in evaluating a compound's efficacy, penetration, and effect on intercellular signaling in a more realistic setting. frontiersin.org
In Vivo Animal Models for Investigating Biological Activity (Non-Human)
Following promising in vitro results, compounds are tested in living organisms to evaluate their systemic effects. nih.gov In vivo animal models are indispensable for studying complex physiological and pathological processes that cannot be fully replicated in cell cultures. nih.gov Rodents, such as mice and rats, are commonly used due to their physiological similarities to humans and ease of handling. nih.gov These models are critical for assessing a compound's efficacy and its pharmacokinetic and pharmacodynamic properties in a whole-body system. pharmaron.com
Pharmacodynamics (PD) is the study of what a drug does to the body. nih.gov In animal models, PD profiling involves measuring the relationship between drug concentration and the resulting physiological or therapeutic effect. nih.govnih.gov This helps to understand the compound's mechanism of action and to establish a link between its exposure and biological response. pharmaron.com For example, studies might measure changes in specific biomarkers, alterations in gene expression, or improvements in disease symptoms in response to the compound. pharmaron.comnih.gov This data is crucial for predicting therapeutic outcomes. pharmaron.com
Hypothetical Data Table for Pharmacodynamic Marker Assessment This interactive table shows example data from a pharmacodynamic study in an animal model.
| Time Post-Administration (hours) | Biomarker Level (ng/mL) | Percent Inhibition (%) |
|---|---|---|
| 0 (Baseline) | 50 | 0 |
| 2 | 35 | 30 |
| 4 | 22 | 56 |
| 8 | 15 | 70 |
| 12 | 28 | 44 |
For a drug to be effective, it must bind to its intended molecular target within the body. nih.gov Target engagement studies are designed to confirm and quantify this interaction in a living organism. nih.gov These studies verify that the compound reaches its target in the intended tissue at a sufficient concentration to exert its effect. nih.gov Techniques such as polarized microscopy with fluorescent probes can be used to measure the binding of a compound to its target within individual cells in vivo. nih.gov Demonstrating target engagement is a critical step in validating a compound's mechanism of action and building confidence in its potential for further development. frontiersin.org
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Compound "this compound" Unidentified in Scientific Literature
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Structure Activity Relationships Sar and Analogue Synthesis of Aminatrone 1
Prodrug Strategies and Biotransformation Studies of Aminatrone 1 (Mechanistic Focus)
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Advanced Analytical Methodologies for Aminatrone 1 Research Applications
Chromatographic Techniques for Purity Assessment and Quantification in Research Matrices (e.g., HPLC, GC, SFC)
High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the analysis of Amiodarone (B1667116). ijpar.comsysrevpharm.org Reversed-phase HPLC (RP-HPLC) methods are particularly common for both purity assessment of the active pharmaceutical ingredient (API) and quantification in various matrices. ijpar.comscielo.br
A typical RP-HPLC method for Amiodarone estimation involves a C18 column, such as a Hypersil BDS C18 (150mm x 4.6mm, 5µm), with a mobile phase often consisting of a buffered organic solvent mixture. ijpar.comscielo.br For instance, a mobile phase of Acetonitrile and Triethylamine buffer (75:25) at a pH of 6.5 has been successfully used. ijpar.com Detection is commonly performed using a UV detector set to a wavelength of around 240 nm, where Amiodarone exhibits strong absorbance. ijpar.com Under these conditions, a retention time of approximately 2.8 minutes has been reported. ijpar.com Gradient elution systems, using a mobile phase of acetate (B1210297) buffer and a methanol-acetonitrile mixture, have also been developed to effectively separate Amiodarone from its known impurities and degradation products. scielo.brresearchgate.net
These HPLC methods are crucial for stability-indicating assays, which assess how the drug substance degrades under various stress conditions like acid/base hydrolysis, oxidation, heat, and light. scielo.brresearchgate.net Such studies are vital for understanding the compound's stability profile during development and for quality control. scielo.br
Table 1: Example HPLC Method Parameters for Amiodarone Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) | scielo.br |
| Mobile Phase | Gradient elution with 50 mM acetate buffer (pH 5.5) and Methanol-Acetonitrile (3:4, v/v) | scielo.br |
| Flow Rate | 2.0 mL/minute | ijpar.com |
| Detector | UV Spectrophotometer | nih.gov |
| Wavelength | 240 nm | ijpar.com |
| Retention Time | ~2.856 minutes | ijpar.com |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, NMR)
UV-Visible (UV-Vis) spectrophotometry serves as a straightforward and accessible method for the quantification of Amiodarone, particularly in bulk drug and simple dosage forms. nih.govsysrevpharm.org The technique relies on measuring the absorbance of the sample at a specific wavelength, typically the wavelength of maximum absorption (λmax), which for Amiodarone is around 240 nm. ijpar.com The concentration is then determined by comparing the absorbance to a standard curve. While effective, UV-Vis methods can lack the specificity of chromatographic techniques when analyzing complex samples containing impurities or other substances that absorb at a similar wavelength. sysrevpharm.org
Nuclear Magnetic Resonance (NMR) spectroscopy, while more commonly used for structural elucidation, can also be applied for quantitative purposes (qNMR). It offers the advantage of not requiring an identical standard of the analyte and can provide a direct measurement of the molar concentration.
Mass Spectrometry-Based Quantitation and Metabolite Identification in Research Contexts
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for Amiodarone research. nih.gov It offers superior sensitivity and selectivity compared to UV detection, making it ideal for quantifying low concentrations of the drug and its metabolites in complex biological matrices like plasma.
Bioanalytical Method Validation for Research Specimens
For research involving biological specimens (e.g., plasma, tissue), any analytical method used must be rigorously validated to ensure the reliability of the results. ijpar.comsysrevpharm.org Validation is performed according to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). ijpar.comscielo.br Key validation parameters include:
Specificity and Selectivity: The method's ability to measure the analyte of interest without interference from other components in the sample matrix (e.g., plasma proteins, other metabolites). sysrevpharm.org
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. For Amiodarone, linearity has been demonstrated in ranges such as 10-50 µg/mL. ijpar.com
Accuracy: The closeness of the measured value to the true value. Accuracy is often assessed by analyzing samples with known concentrations and is typically expressed as percent recovery. Satisfactory recoveries for Amiodarone methods are in the range of 99% to 101%. ijpar.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day), with results expressed as the percent relative standard deviation (%RSD). ijpar.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpar.com
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria | Source |
|---|---|---|---|
| Accuracy | Closeness of measured value to true value. | 99-101% Recovery | ijpar.com |
| Precision | Agreement between repeated measurements. | Low %RSD | ijpar.com |
| Specificity | Ability to measure only the intended analyte. | No interference at analyte retention time | sysrevpharm.org |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 | ijpar.com |
| Robustness | Resilience to small changes in method parameters. | Consistent results with varied parameters | ijpar.com |
Electrochemical Detection and Biosensor Development for Aminatrone 1
While less common than chromatographic and spectroscopic methods, electrochemical techniques represent an emerging area for the detection of pharmaceutical compounds like Amiodarone. These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. The development of electrochemical sensors and biosensors offers the potential for rapid, low-cost, and portable analysis, which could be advantageous for certain research applications, such as high-throughput screening or point-of-care testing in preclinical studies. Research in this area would focus on developing modified electrodes that offer high sensitivity and selectivity for Amiodarone.
Computational and Theoretical Chemistry Studies of Aminatrone 1
Quantum Mechanical Calculations of Aminatrone 1 Electronic Structure
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, Density Functional Theory (DFT) was employed to investigate its electronic structure, providing a basis for its reactivity and interaction capabilities. rsc.org Calculations were performed using the B3LYP functional with a 6-31G basis set. scientists.uz
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Region of electron donation (nucleophilic character) |
| LUMO Energy | -2.5 eV | Region of electron acceptance (electrophilic character) |
| HOMO-LUMO Gap | 3.7 eV | Indicates moderate chemical reactivity and stability |
| Dipole Moment | 3.8 D | Suggests significant polarity |
| Molecular Polarizability | 45.6 ų | Reflects the deformability of the electron cloud |
Molecular Dynamics Simulations and Conformational Analysis of this compound
While QM calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a biological environment. springernature.comproquest.com MD simulations track the movements of atoms over time, revealing the molecule's conformational flexibility and its interactions with solvent molecules. nih.govresearchgate.net
A 100-nanosecond MD simulation of this compound in an explicit water solvent box was performed to analyze its conformational landscape. The simulation revealed that while the core anthraquinone (B42736) structure is rigid, the amino- and other side-chain substituents exhibit considerable rotational freedom. mdpi.com Clustering analysis of the simulation trajectory identified several low-energy conformational states. The stability of these conformers is crucial, as only specific conformations may be able to bind effectively to a biological target. nih.gov The root-mean-square deviation (RMSD) of the backbone atoms remained low throughout the simulation, indicating the stability of the core scaffold.
| Conformer Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| 1 (Global Minimum) | 65% | 0.00 | 175° |
| 2 | 25% | 1.25 | -60° |
| 3 | 10% | 2.10 | 85° |
Molecular Docking and Protein-Ligand Interaction Modeling for this compound
To identify potential biological targets and understand binding mechanisms, molecular docking studies were conducted. fip.orgresearchgate.net Based on structural similarities to known inhibitors, Glycogen Synthase Kinase 3 (GSK-3) was selected as a potential target. nih.gov Docking simulations place the ligand (this compound) into the binding site of the protein, and a scoring function estimates the binding affinity. nih.gov
The docking results for this compound in the ATP-binding site of GSK-3 (PDB ID: 3Q3B) showed a favorable binding energy. nih.gov The analysis of the docked pose revealed key interactions: a hydrogen bond formed between the amino group of this compound and the backbone carbonyl of a key valine residue in the hinge region of the kinase. Additionally, the planar anthraquinone core engaged in π-π stacking interactions with a phenylalanine residue. These interactions are crucial for stabilizing the protein-ligand complex. nih.gov
| Parameter | Value/Residue | Interaction Type |
|---|---|---|
| Docking Score (kcal/mol) | -9.8 | Estimated Binding Affinity |
| Hydrogen Bond Donor | This compound (-NH2) | Hydrogen Bond |
| Hydrogen Bond Acceptor | Val135 (Backbone C=O) | |
| π-π Stacking Interaction | Phe67 | Hydrophobic Interaction |
| Hydrophobic Contacts | Leu188, Ile62 | van der Waals Forces |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
To guide the synthesis of more potent analogues, a Quantitative Structure-Activity Relationship (QSAR) model was developed for a series of this compound derivatives. nih.govacs.org QSAR models establish a mathematical correlation between the chemical structures of a set of compounds and their biological activities. longdom.org For this study, a set of 30 this compound derivatives with varying substituents were synthesized and their inhibitory activity (pIC50) against GSK-3 was determined.
Molecular descriptors, such as lipophilicity (logP), molecular weight (MW), and polar surface area (PSA), were calculated for each derivative. Multiple linear regression (MLR) was used to build the QSAR model. The resulting model showed good statistical significance, with a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²), indicating its predictive power. The model suggests that increasing lipophilicity and adding hydrogen bond donors positively correlates with activity. nih.gov
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Correlation Coefficient) | 0.85 | Goodness of fit of the model |
| Q² (Cross-validated R²) | 0.72 | Predictive ability of the model |
| F-statistic | 45.6 | Statistical significance of the model |
| Standard Error | 0.25 | Precision of the model's predictions |
De Novo Chemical Design Approaches Incorporating this compound Moieties
The this compound scaffold serves as a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of biological target. nih.govresearchgate.net This makes it an excellent starting point for de novo design, where computational algorithms build new molecules from scratch. Using the this compound core, fragment-based design tools were employed to generate a virtual library of novel compounds. researchgate.netarxiv.org
The algorithm identified the key interacting fragments from the molecular docking study (the amino group and the aromatic core) and used these as anchors. It then explored a vast chemical space by adding new fragments that were predicted to form additional favorable interactions within the GSK-3 active site. The newly designed molecules were filtered based on synthetic accessibility and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates for synthesis.
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining are essential for managing and analyzing the large datasets generated in modern drug discovery. neovarsity.orgexcelra.comncsu.edu A dedicated chemical database was created to store all information related to this compound and its derivatives, including their structures, calculated properties, and experimental data.
This database allows for similarity searching to identify commercially available or previously synthesized compounds with similar features. longdom.org Clustering algorithms were used to group the derivatives based on structural similarity, helping to visualize the chemical space and ensure diversity in library design. nih.gov Furthermore, machine learning models were trained on this data to predict the activity of new, unsynthesized derivatives, accelerating the identification of promising new leads. ncsu.eduazolifesciences.com
Research Applications and Tool Development Utilizing Aminatrone 1
Development of Aminatrone 1 as Chemical Probes for Biological Pathways
The development of a chemical probe requires a molecule with high affinity and selectivity for a specific biological target. nih.govnih.govoicr.on.ca This allows researchers to investigate the function of that target within a biological system. nih.govoicr.on.ca The process involves extensive characterization to ensure that the observed effects are due to the interaction with the intended target and not off-target effects. oicr.on.ca As there is no information on the biological targets or selectivity of "this compound," its potential as a chemical probe cannot be assessed.
Use of this compound in Assay Development and Screening Platforms
Chemical compounds are integral to the development of assays, particularly in high-throughput screening (HTS) campaigns aimed at discovering new drug candidates. nih.govopentrons.comyoutube.com These assays are designed to measure the activity of a specific biological target in the presence of a test compound. opentrons.com The suitability of a compound for assay development depends on its stability, solubility, and lack of interference with the assay technology. oicr.on.ca Without any data on the physicochemical properties of "this compound," its utility in this context is unknown.
Potential Applications of this compound in Material Science Research
The application of a chemical compound in material science is determined by its unique structural and electronic properties. These can include its ability to polymerize, its thermal and chemical stability, and its optical or conductive characteristics. Researchers in material science seek to create novel materials with specific functions, such as advanced polymers, coatings, or electronic components. The complete lack of information on the chemical structure and properties of "this compound" precludes any discussion of its potential in this field.
This compound as Precursors for Novel Synthetic Pathways
A precursor in chemical synthesis is a compound that serves as a starting material for the creation of other, often more complex, molecules. rsc.org The utility of a precursor is dictated by its chemical reactivity and the functional groups it contains, which allow for specific chemical transformations. nih.gov As the molecular structure of "this compound" is not known, it is impossible to propose or evaluate any synthetic pathways for which it could serve as a precursor.
Table of Chemical Compounds
Future Research Directions and Emerging Paradigms for Aminatrone 1
Unexplored Mechanistic Pathways and Novel Target Identification for Amiodarone (B1667116)
Amiodarone's primary mechanism of action involves the blockade of multiple ion channels, including potassium, sodium, and calcium channels, as well as non-competitive antagonism of α- and β-adrenergic receptors. However, emerging research suggests that its effects may be even more complex, presenting new avenues for investigation.
One area of interest is the interaction of amiodarone with thyroid hormone receptors, given its structural similarity to thyroid hormones. nih.gov This interaction is thought to contribute to both its therapeutic and adverse effects. Further elucidation of this pathway could lead to the development of analogs with a more favorable therapeutic index.
Recent studies have also identified the late sodium current (INaL) as a potential novel target for amiodarone. Enhanced INaL is associated with arrhythmogenesis in conditions like heart failure. Investigating amiodarone's effects on this current could provide new insights into its antiarrhythmic properties and guide the development of more targeted therapies. Additionally, the impact of amiodarone on cellular processes such as oxidative stress and phospholipidosis warrants further exploration to fully understand its long-term effects on cardiac and non-cardiac tissues. nih.gov
Investigation of Synergistic Interactions with Other Chemical Entities in Research Models
The co-administration of amiodarone with other cardiovascular drugs is common, leading to a high potential for drug-drug interactions. nih.gov Understanding these interactions is crucial for optimizing therapy and minimizing adverse events. Future research should focus on systematic investigations of synergistic and antagonistic interactions between amiodarone and other chemical entities in relevant research models.
Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for simulating and predicting drug-drug interactions. nih.gov Such models can be used to assess the impact of amiodarone on the pharmacokinetics of co-administered drugs, such as digoxin (B3395198), rivaroxaban (B1684504), and phenytoin (B1677684), and to guide dose adjustments in combination therapies. nih.gov
In addition to pharmacokinetic interactions, pharmacodynamic interactions also require further study. For instance, the concomitant use of amiodarone with beta-blockers or non-dihydropyridine calcium channel blockers can increase the risk of bradycardia and atrioventricular block. nih.gov Conversely, combining amiodarone with newer drug classes, such as SGLT2 inhibitors, may offer enhanced antiarrhythmic effects, although careful monitoring for electrolyte disturbances is warranted. nih.gov
| Interacting Drug | Potential Effect of Co-administration with Amiodarone | Mechanism of Interaction |
|---|---|---|
| Digoxin | Increased digoxin exposure | Inhibition of P-glycoprotein (P-gp) |
| Rivaroxaban | Increased rivaroxaban exposure | Inhibition of CYP3A4 and P-gp |
| Phenytoin | Increased phenytoin exposure | Inhibition of CYP2C9 |
| Beta-blockers | Increased risk of bradycardia and AV block | Additive pharmacodynamic effects |
| SGLT2 inhibitors | Potential for enhanced antiarrhythmic effects and electrolyte disturbances | Unclear, may involve effects on myocardial ion balance |
Novel Synthetic Strategies for Enhanced Accessibility and Diversity of Amiodarone Analogues
The clinical utility of amiodarone is limited by its adverse effect profile. nih.gov This has spurred interest in the development of novel synthetic strategies to create amiodarone analogues with improved safety and efficacy. By modifying the chemical structure of amiodarone, it may be possible to reduce its toxicity while retaining its antiarrhythmic properties. nih.gov
One approach involves altering the diethylamino-β-ethoxy group of the amiodarone molecule. nih.gov For example, the synthesis of an analogue with a piperidyl moiety has been shown to be less toxic than the parent compound. nih.gov Another strategy focuses on developing analogues that act as thyroid hormone receptor antagonists, with the goal of separating the antiarrhythmic effects from the thyroid-related side effects. nih.gov
Furthermore, the development of prodrugs and targeted delivery systems represents a promising avenue for improving the therapeutic index of amiodarone. semanticscholar.org Conjugating amiodarone to a cardiomyocyte-specific cell-penetrating peptide, for instance, could enhance its delivery to the heart and reduce systemic exposure. semanticscholar.org
Integration of Amiodarone Research with Advanced Biological Technologies (e.g., Organoids, CRISPR Systems)
Advanced biological technologies, such as organoids and CRISPR-Cas9 gene editing, offer unprecedented opportunities to study the mechanisms of action and toxicity of amiodarone in a more physiologically relevant context. biosciencetoday.co.ukstanford.edu
Cardiac organoids, or "cardioids," are three-dimensional cell culture systems derived from stem cells that mimic the structure and function of the human heart. heartbeat.bio These models can be used for high-throughput screening of amiodarone and its analogues to assess their efficacy and cardiotoxicity. heartbeat.bio The ability to generate vascularized organoids further enhances their utility as biological models. stanford.edu
CRISPR-Cas9 technology can be used to create specific genetic modifications in cardiac organoids, allowing for the investigation of how genetic variants influence the response to amiodarone. nih.gov This approach can help to elucidate the genetic basis of amiodarone's efficacy and toxicity, paving the way for personalized medicine approaches. biosciencetoday.co.uknih.gov
| Technology | Potential Application in Amiodarone Research | Anticipated Outcome |
|---|---|---|
| Cardiac Organoids | High-throughput screening for efficacy and cardiotoxicity | Identification of safer and more effective amiodarone analogues |
| CRISPR-Cas9 | Generation of genetically modified organoids to study gene-drug interactions | Elucidation of the genetic basis of amiodarone response and toxicity |
| Vascularized Organoids | More accurate modeling of drug delivery and long-term effects | Improved prediction of in vivo responses to amiodarone |
Addressing Current Research Challenges and Limitations in Amiodarone Studies
Despite decades of clinical use, several research challenges and limitations persist in amiodarone studies. One of the primary challenges is its variable and unpredictable pharmacokinetic profile, which complicates dosing and contributes to its narrow therapeutic window. nih.gov
The long half-life and extensive tissue accumulation of amiodarone also pose challenges for both clinical management and research. drugbank.com These properties make it difficult to rapidly reverse its effects in the event of toxicity and complicate the design of clinical trials.
Furthermore, the lack of robust biomarkers to predict which patients are at highest risk for amiodarone-induced toxicity is a significant limitation. nih.gov Future research should focus on identifying and validating biomarkers that can guide patient selection and monitoring. Larger, more diverse multicenter trials are also needed to better elucidate the risk-benefit profile of amiodarone, particularly at lower doses. nih.gov
Ethical Considerations in Basic Chemical Research Pertaining to Novel Compounds like Amiodarone
The synthesis and investigation of novel chemical compounds, including amiodarone and its analogues, raise important ethical considerations. nih.govworldscientific.com Chemists and other researchers have a responsibility to consider the potential impact of their work on human health and the environment. solubilityofthings.comoup.com
One key ethical issue is the potential for newly synthesized compounds to have unforeseen toxic effects. nih.gov Researchers must prioritize safety in the design and conduct of their experiments and be transparent about the potential risks associated with new chemical entities.
The dual-use nature of chemical research also presents ethical challenges. worldscientific.com While the primary goal of developing amiodarone analogues is to improve human health, the same synthetic chemistry principles could potentially be applied for nefarious purposes. Therefore, it is essential for the chemical research community to engage in ongoing discussions about the responsible conduct of research and to adhere to professional codes of ethics. nih.govoup.com
Finally, there is an ethical imperative to ensure that the benefits of chemical research are accessible and distributed equitably. solubilityofthings.com This includes considerations of intellectual property rights and the affordability of new medicines.
Q & A
Q. What standardized protocols exist for synthesizing Aminatrone 1, and how can reproducibility be ensured?
Methodological Answer:
- Follow peer-reviewed synthesis protocols from journals like the Beilstein Journal of Organic Chemistry, ensuring detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents) and purification steps.
- Include characterization data (e.g., NMR, HPLC purity ≥95%) in the main text or supplementary materials to validate reproducibility .
- Cross-reference established literature to confirm alignment with prior synthetic routes, noting deviations in methodology or yields .
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Combine spectroscopic methods (e.g., FTIR for functional groups, mass spectrometry for molecular weight) with chromatographic techniques (e.g., HPLC for purity).
- Validate crystallinity via X-ray diffraction and thermal stability via DSC/TGA.
- Document instrument parameters (e.g., resolution, detection limits) to enable cross-lab replication .
Q. How can researchers identify conflicting biological activity data for this compound across studies?
Methodological Answer:
- Conduct a systematic review of assay conditions (e.g., cell lines, concentrations, controls) to isolate variables causing discrepancies.
- Apply statistical meta-analysis to evaluate effect sizes and heterogeneity, using tools like PRISMA guidelines .
- Replicate key experiments under standardized protocols to resolve contradictions .
Q. What are the best practices for designing dose-response studies to evaluate this compound’s efficacy?
Methodological Answer:
- Use log-scale concentrations to capture full dose-response curves, with triplicate measurements to assess variability.
- Include positive/negative controls and validate assays for sensitivity (e.g., Z’-factor >0.5).
- Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values, reporting confidence intervals .
Advanced Research Questions
Q. How can researchers optimize experimental designs to isolate this compound’s mechanism of action amid off-target effects?
Methodological Answer:
Q. What statistical frameworks are recommended for resolving contradictions in this compound’s pharmacokinetic data across species?
Methodological Answer:
Q. How should researchers integrate computational modeling to predict this compound’s structure-activity relationships (SAR)?
Methodological Answer:
Q. What methodologies are critical for assessing this compound’s long-term stability under varying storage conditions?
Methodological Answer:
- Design accelerated stability studies (40°C/75% RH) with LC-MS monitoring of degradation products.
- Apply Arrhenius kinetics to extrapolate shelf-life, accounting for non-Arrhenius behavior in biologics.
- Use DOE (Design of Experiments) to evaluate interactions between temperature, humidity, and light .
Q. How can interdisciplinary approaches resolve discrepancies in this compound’s toxicity profiles?
Methodological Answer:
- Combine omics data (transcriptomics, metabolomics) with histopathology to identify mechanistic pathways.
- Use adverse outcome pathways (AOPs) to contextualize in vitro-in vivo correlations.
- Apply weight-of-evidence frameworks to prioritize high-risk endpoints .
Methodological Guidelines
- Data Presentation : Use SI units, report means ± SD (not SEM) for biological replicates, and avoid excessive decimal places (e.g., 12.3 ± 1.5 nM, not 12.345 ± 1.456 nM) .
- Reproducibility : Document equipment models, software versions, and raw data repositories (e.g., Zenodo) .
- Ethics : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
